ethyl 6-(2,6-difluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a synthetic compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties .
Preparation Methods
The synthesis of (Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves multiple steps. The key intermediate, 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carbohydrazide, is synthesized through a series of reactions involving various reagents and conditions . The final compound is obtained by reacting this intermediate with 2,6-difluorobenzoyl chloride under specific conditions . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways that are crucial for the survival and proliferation of cancer cells . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar compounds in the pyrido[2,3-d]pyrimidine family include:
Piritrexim: Known for its antitumor activity.
Isopiritrexim: Another antitumor agent with a slightly different structure.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds also exhibit antitumor and antiviral activities
What sets (Z)-ethyl 2-((2,6-difluorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate apart is its unique combination of functional groups, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 6-(2,6-difluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N4O4/c1-3-11-30-20-14(23(32)29-12-6-5-10-18(29)27-20)13-15(24(33)34-4-2)21(30)28-22(31)19-16(25)8-7-9-17(19)26/h5-10,12-13H,3-4,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEZIRZPDWZRRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=NC(=O)C3=C(C=CC=C3F)F)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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